Cas no 852399-54-3 (5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione)

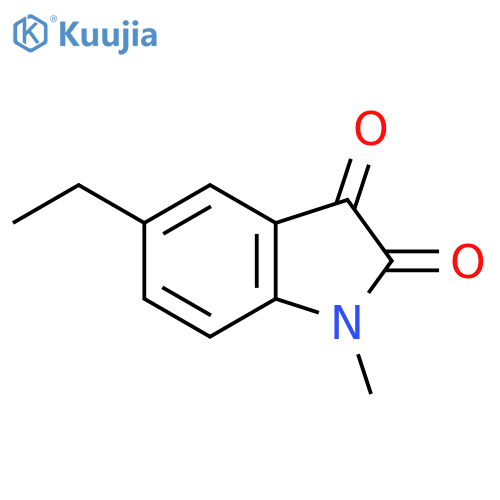

852399-54-3 structure

商品名:5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione

CAS番号:852399-54-3

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD06673450

CID:5054475

PubChem ID:4840962

5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione

- 5-ethyl-1-methylindole-2,3-dione

- NE58210

- Z85923110

- 5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione

-

- MDL: MFCD06673450

- インチ: 1S/C11H11NO2/c1-3-7-4-5-9-8(6-7)10(13)11(14)12(9)2/h4-6H,3H2,1-2H3

- InChIKey: IABITZSKSCOKBQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C(N(C)C2C=CC(CC)=CC=21)=O

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29524-1.0g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 1g |

$371.0 | 2023-06-14 | |

| Enamine | EN300-29524-0.1g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 0.1g |

$98.0 | 2023-09-06 | |

| TRC | B441233-50mg |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-29524-5.0g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 5g |

$1075.0 | 2023-06-14 | |

| Enamine | EN300-29524-1g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 1g |

$371.0 | 2023-09-06 | |

| 1PlusChem | 1P019LI8-1g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 1g |

$521.00 | 2024-04-21 | |

| Aaron | AR019LQK-5g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 5g |

$1504.00 | 2023-12-15 | |

| Aaron | AR019LQK-100mg |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 100mg |

$160.00 | 2025-02-14 | |

| Aaron | AR019LQK-2.5g |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 2.5g |

$1024.00 | 2023-12-15 | |

| 1PlusChem | 1P019LI8-250mg |

5-ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione |

852399-54-3 | 95% | 250mg |

$231.00 | 2024-04-21 |

5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

852399-54-3 (5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬